molecular formula C13H15NO2 B3120662 Morpholino(4-vinylphenyl)methanone CAS No. 2681-27-8

Morpholino(4-vinylphenyl)methanone

Cat. No.: B3120662
CAS No.: 2681-27-8
M. Wt: 217.26 g/mol
InChI Key: CCUOWFGLZSFLBM-UHFFFAOYSA-N
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Description

Morpholino(4-vinylphenyl)methanone is a morpholine-derived ketone featuring a vinylphenyl substituent.

Properties

IUPAC Name

(4-ethenylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUOWFGLZSFLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(4-vinylphenyl)methanone typically involves the reaction of 4-vinylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Morpholino(4-vinylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

Morpholino(4-vinylphenyl)methanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Morpholino(4-vinylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting anti-cancer effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The thiadiazole-containing analog introduces a heterocyclic ring, increasing steric bulk and altering π-π stacking interactions compared to the planar vinylphenyl group .
  • Salt Formation : The piperidinyl derivative’s hydrochloride salt (mp 279–286°C) demonstrates improved crystallinity and stability compared to neutral analogs, relevant for pharmaceutical formulations .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight PSA (Ų) Solubility Key Interactions
Morpholino(4-vinylphenyl)methanone* ~217.26 ~26.3 Moderate in organics π-π (vinyl), H-bonding (morpholine)
(4-Hydroxyphenyl)(morpholino)methanone 207.23 42.01 Low in water Strong H-bonding (OH)
Morpholino(4-phenyl-5-tosyl-1H-pyrrol-3-yl)methanone (5c) 411.14 67.8 Insoluble in hexane Sulfonyl-pyrrole π-stacking
4′-Morpholinoacetophenone 205.25 29.1 Soluble in EtOAc Weak van der Waals

Notes:

  • The vinyl group in this compound likely enhances π-π interactions with aromatic systems, whereas hydroxyl or sulfonyl groups in analogs promote polar interactions .
  • Higher polar surface area (PSA) in hydroxylated analogs correlates with reduced membrane permeability, a critical factor in drug design .

Biological Activity

Morpholino(4-vinylphenyl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring, which is known for its versatility in drug design. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.

Anticancer Properties

Recent studies have indicated that morpholino derivatives exhibit significant anticancer activity. For instance, a study on 2-morpholino-4-anilinoquinoline derivatives demonstrated that specific morpholino compounds effectively inhibited the growth of HepG2 liver cancer cells. The most active compounds showed IC50 values ranging from 8.50 to 12.76 μM, highlighting their potential as anticancer agents .

CompoundIC50 (μM)Activity Description
3c11.42Moderate inhibition
3d8.50High inhibition
3e12.76Effective against cell migration

The study emphasized that these compounds could reduce cancer cell migration and adhesion, which are critical factors in metastasis and drug resistance .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the morpholine moiety plays a crucial role in enhancing the potency and selectivity of these compounds against cancer cells. Morpholine derivatives often act as enzyme inhibitors or modulators, affecting various signaling pathways involved in cell proliferation and survival .

Study on Morpholine Derivatives

In a comprehensive review of morpholine-containing compounds, researchers highlighted the diverse pharmacological activities attributed to the morpholine structure. These include anti-inflammatory, antiviral, and anticancer activities, suggesting that morpholino derivatives could be developed further for therapeutic applications .

Clinical Implications

The biological effects of morpholino derivatives have been explored in various in vitro and in vivo models. One notable study focused on the use of morpholino compounds as hydrogen sulfide (H2S) donors, which are essential in cardiovascular and neurophysiological contexts. These compounds have shown promise in modulating physiological responses and could be utilized in developing novel therapeutic agents for diseases associated with H2S dysregulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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